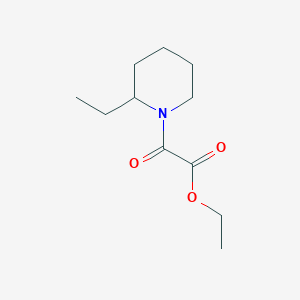
Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a chemical compound with the molecular formula C11H19NO3 . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H19NO3 . The molecular weight of this compound is 213.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 213.27 . More comprehensive data may be available in dedicated chemical databases.Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate plays a role in chemical synthesis processes. It has been found that certain derivatives of ethyl acetate are involved in efficient and environmentally benign oxidation systems catalyzed by TEMPO, highlighting its utility in organic synthesis and green chemistry approaches (Xiao‐Qiang Li & Chi Zhang, 2009). Additionally, ethyl 2-(1-phenylpiperidin-2-yl) acetate has been synthesized via base-induced intramolecular aza-Michael reactions, showcasing its versatility in the formation of complex heterocyclic compounds (J. F. Ramos, T. Nagem, & J. G. Taylor, 2011).
Peptide Synthesis
In peptide synthesis, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is used as an additive for the carbodiimide method for peptide bond formation. Oxyma has shown to inhibit racemization effectively and has coupling efficiency superior to HOBt, with a lower risk of explosion, demonstrating its importance in the development of safer peptide synthesis methodologies (Ramon Subirós‐Funosas et al., 2009).
Marine Natural Products
Research on marine fungi has led to the discovery of new compounds with ethyl acetate extracts showing potential biological activities. Continuous exploration of the marine fungus Penicillium sp. has identified compounds with unique structures, suggesting the role of ethyl acetate derivatives in uncovering new natural products with possible pharmaceutical applications (Hong-Hua Wu et al., 2010).
Organic and Medicinal Chemistry
In organic and medicinal chemistry, the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate and its crystal structure analysis have provided insights into its molecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of ethyl acetate derivatives in drug design and development (M. Jyothi et al., 2017).
Safety and Hazards
Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H319, H372, and H410 . These codes indicate that the compound can cause harm if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
The primary target of Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is Peptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding, as it catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Mode of Action
The compound interacts with its target, Peptidyl-prolyl cis-trans isomerase A, and influences its activity. It is known to accelerate the folding of proteins by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . .
Biochemical Pathways
The compound’s interaction with Peptidyl-prolyl cis-trans isomerase A suggests it may influence protein folding pathways
Result of Action
Given its interaction with Peptidyl-prolyl cis-trans isomerase A, it is likely to influence protein folding processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and temperature can affect the reaction rate of enzymatic processes . .
Propriétés
IUPAC Name |
ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-9-7-5-6-8-12(9)10(13)11(14)15-4-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIQESZNRNCSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

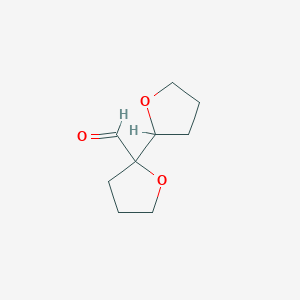
![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
amine hydrochloride](/img/structure/B2984166.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)
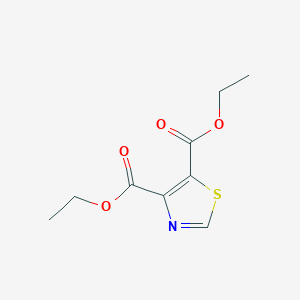
![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)
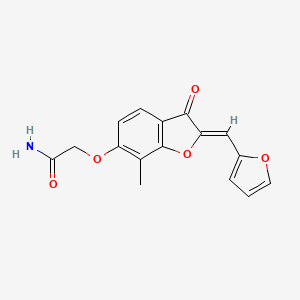
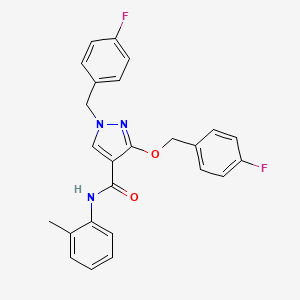
![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
